Cas no 105871-04-3 (Acetamide, N-[2-(4-bromophenyl)ethyl]-)

Acetamide, N-[2-(4-bromophenyl)ethyl]- is a brominated aromatic acetamide derivative with potential applications in organic synthesis and pharmaceutical research. Its structure features a 4-bromophenyl ethyl group attached to the acetamide core, offering reactivity for further functionalization. This compound may serve as an intermediate in the development of bioactive molecules due to the presence of the bromine substituent, which facilitates cross-coupling reactions. Its well-defined molecular framework ensures consistency in synthetic pathways. Suitable for controlled reactions, it is typically handled under standard laboratory conditions. Purity and stability are key considerations for research use. Further characterization may be required for specific applications.
Acetamide, N-[2-(4-bromophenyl)ethyl]- structure
105871-04-3 structure
Product name:Acetamide, N-[2-(4-bromophenyl)ethyl]-
CAS No:105871-04-3
MF:C10H12BrNO
MW:242.11238193512
MDL:MFCD19689726
CID:1162123
PubChem ID:16097949

Acetamide, N-[2-(4-bromophenyl)ethyl]- Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-[2-(4-bromophenyl)ethyl]-
    • N-acetyl-2-(4-bromophenyl)ethylamine
    • MFCD19689726
    • AMY5133
    • N-(4-Bromophenethyl)acetamide
    • SY276587
    • AS-47884
    • DB-172892
    • AKOS027430568
    • N-[2-(4-bromophenyl)ethyl]acetamide
    • KPVUOSUNLUOQNR-UHFFFAOYSA-N
    • N-[2-(4-Bromo-phenyl)-ethyl]-acetamide
    • 105871-04-3
    • F16684
    • SCHEMBL553085
    • MDL: MFCD19689726
    • Inchi: InChI=1S/C10H12BrNO/c1-8(13)12-7-6-9-2-4-10(11)5-3-9/h2-5H,6-7H2,1H3,(H,12,13)
    • InChI Key: KPVUOSUNLUOQNR-UHFFFAOYSA-N
    • SMILES: CC(=O)NCCc1ccc(cc1)Br

Computed Properties

  • Exact Mass: 241.01026
  • Monoisotopic Mass: 241.01023g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 405.4±28.0 °C at 760 mmHg
  • Flash Point: 199.0±24.0 °C
  • PSA: 29.1
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

Acetamide, N-[2-(4-bromophenyl)ethyl]- Security Information

Acetamide, N-[2-(4-bromophenyl)ethyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB482226-1 g
N-(4-Bromophenethyl)acetamide; .
105871-04-3
1g
€271.50 2023-03-30
abcr
AB482226-5 g
N-(4-Bromophenethyl)acetamide; .
105871-04-3
5g
€628.50 2023-03-30
A2B Chem LLC
AI06849-5g
N-(4-Bromophenethyl)acetamide
105871-04-3 98%
5g
$385.00 2024-04-20
abcr
AB482226-1g
N-(4-Bromophenethyl)acetamide; .
105871-04-3
1g
€271.50 2024-08-02
A2B Chem LLC
AI06849-1g
N-(4-Bromophenethyl)acetamide
105871-04-3 98%
1g
$159.00 2024-04-20
abcr
AB482226-5g
N-(4-Bromophenethyl)acetamide; .
105871-04-3
5g
€628.50 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1610291-1g
N-(4-bromophenethyl)acetamide
105871-04-3 98%
1g
¥1683.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1610291-5g
N-(4-bromophenethyl)acetamide
105871-04-3 98%
5g
¥4635.00 2024-08-09

Additional information on Acetamide, N-[2-(4-bromophenyl)ethyl]-

Research Brief on Acetamide, N-[2-(4-bromophenyl)ethyl]- (CAS: 105871-04-3)

Acetamide, N-[2-(4-bromophenyl)ethyl]- (CAS: 105871-04-3) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its bromophenyl and acetamide functional groups, has been the subject of recent studies due to its potential applications in drug discovery and development. The following research brief provides an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of Acetamide, N-[2-(4-bromophenyl)ethyl]- as a potential intermediate in the synthesis of novel pharmacologically active molecules. Its structural features make it a valuable scaffold for the development of compounds targeting various biological pathways. For instance, research has explored its utility in the design of enzyme inhibitors, particularly those targeting kinases and other signaling proteins involved in disease processes such as cancer and inflammation.

One of the key findings from recent literature is the compound's ability to modulate specific protein-protein interactions. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Acetamide, N-[2-(4-bromophenyl)ethyl]- exhibited promising activity against a range of cancer cell lines, with IC50 values in the low micromolar range. The study also provided insights into the structure-activity relationship (SAR) of these derivatives, identifying critical functional groups that enhance binding affinity and selectivity.

In addition to its potential in oncology, Acetamide, N-[2-(4-bromophenyl)ethyl]- has been investigated for its neuroprotective properties. A recent preclinical study reported that the compound could attenuate oxidative stress and inflammation in neuronal cells, suggesting its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings are particularly significant given the limited therapeutic options currently available for these conditions.

The synthesis of Acetamide, N-[2-(4-bromophenyl)ethyl]- has also been a focus of recent research. Advances in synthetic methodologies have enabled more efficient and scalable production of the compound, which is critical for its further development and commercialization. For example, a recent patent application described a novel catalytic process that significantly reduces the number of steps required for synthesis while maintaining high yield and purity.

Despite these promising developments, challenges remain in the optimization of Acetamide, N-[2-(4-bromophenyl)ethyl]- for clinical use. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further research. Ongoing studies are exploring various formulation strategies, including prodrug approaches and nanoparticle-based delivery systems, to enhance the compound's pharmacokinetic profile.

In conclusion, Acetamide, N-[2-(4-bromophenyl)ethyl]- (CAS: 105871-04-3) represents a versatile and promising compound in the field of chemical biology and pharmaceutical research. Its diverse biological activities and potential therapeutic applications make it a valuable candidate for further investigation. Future research should focus on optimizing its pharmacological properties and advancing it through preclinical and clinical development stages to fully realize its therapeutic potential.

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(CAS:105871-04-3)Acetamide, N-[2-(4-bromophenyl)ethyl]-
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Price ($):161.0/372.0